
3-bromo-4-biphenylyl pivalate
Overview
Description
3-bromo-4-biphenylyl pivalate is a useful research compound. Its molecular formula is C17H17BrO2 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.04119 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 3-position enables participation in palladium-catalyzed cross-couplings. Key methodologies include:
Suzuki-Miyaura Coupling
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Conditions : Pd(dppf)Cl₂ (1 mol%), K₂CO₃ (2 equiv), aryl boronic acid (1.2 equiv), toluene/water (3:1), 80°C, 12 h.
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Outcome : Substitution of bromine with aryl groups (e.g., phenyl, naphthyl) to yield 3-aryl-4-biphenylyl pivalates.
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Yield : 81–93% for biphenyl derivatives.
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Mechanism : Oxidative addition of Pd(0) to the C–Br bond, transmetalation with boronic acid, and reductive elimination.
Kumada-Tamao-Corriu Coupling
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Conditions : Pd(OAc)₂ (0.03 mol%), BPhos ligand (0.06 mol%), alkyl Grignard reagent (2 equiv), THF, 50°C, 10 min .
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Outcome : Alkylation at the 3-position (e.g., methyl, ethyl), with minimal β-hydride elimination due to electron-deficient phosphine ligands .
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Yield : >95% conversion, 96.5:3.5 selectivity for alkylated vs. elimination products .
Nucleophilic Substitution
The C–Br bond undergoes nucleophilic displacement under controlled conditions:
SNAr (Aromatic Nucleophilic Substitution)
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Outcome : Replacement of bromine with amines (e.g., morpholine, piperidine) or thiols.
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Limitations : Steric hindrance from the biphenyl and pivalate groups reduces reactivity compared to simpler aryl bromides .
Ester Hydrolysis and Functionalization
The pivalate group undergoes hydrolysis or transesterification:
Acid-Catalyzed Hydrolysis
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Conditions : H₂SO₄ (10% v/v), EtOH/H₂O (1:1), reflux, 24 h .
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Outcome : Cleavage to 3-bromo-4-biphenylyl alcohol.
Base-Mediated Transesterification
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Conditions : KOtBu (2 equiv), ROH (e.g., MeOH, EtOH), THF, 60°C, 8 h.
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Outcome : Pivalate replaced with smaller esters (e.g., methyl, ethyl).
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Yield : 70–80%.
Photochemical Reactions
The pivalate group acts as a photoremovable protecting group:
UV-Induced Cleavage
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Outcome : Release of pivalic acid and formation of 3-bromo-4-biphenylyl alcohol.
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Mechanism : Photoexcitation leads to heterolytic cleavage via a quinoid intermediate .
C(sp²)–C(sp³) Cross-Coupling
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Conditions : NiCl₂·glyme (5 mol%), dtbbpy ligand (10 mol%), K₂CO₃ (2 equiv), galvanostatic electrolysis (3 mA), DMF, 28 h .
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Outcome : Coupling with alkyltrifluoroborates (e.g., benzyl) to form 3-alkyl-4-biphenylyl pivalates.
Comparative Reaction Data Table
Mechanistic Insights
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Cross-Couplings : Electron-deficient ligands (e.g., BPhos) stabilize Pd intermediates, suppressing β-hydride elimination .
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Hydrolysis : The bulky pivalate group slows hydrolysis relative to acetates, requiring stronger acid/base conditions .
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Photolysis : The biphenyl system extends conjugation, shifting absorption to longer wavelengths (λₘₐₓ ≈ 270 nm) .
Properties
IUPAC Name |
(2-bromo-4-phenylphenyl) 2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO2/c1-17(2,3)16(19)20-15-10-9-13(11-14(15)18)12-7-5-4-6-8-12/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDOSHCYFBNDBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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